2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol

PROTAC linker lipophilicity physicochemical property

2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol (CAS 1153149-46-2) is a heterobifunctional linker featuring a saturated tetrahydrothiopyran (thian-4-yl) headgroup connected via a secondary amine to a short ethylene glycol tail terminated by a primary alcohol. The compound serves as a semi-flexible building block in the assembly of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders, where the thian-4-yl moiety acts as a conformational constraint and a potential bioisostere for piperidine rings.

Molecular Formula C9H19NO2S
Molecular Weight 205.32 g/mol
Cat. No. B13241450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol
Molecular FormulaC9H19NO2S
Molecular Weight205.32 g/mol
Structural Identifiers
SMILESC1CSCCC1NCCOCCO
InChIInChI=1S/C9H19NO2S/c11-4-6-12-5-3-10-9-1-7-13-8-2-9/h9-11H,1-8H2
InChIKeyJCSBXACEGZCFQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol: A Thian-4-yl Functionalized Amino Alcohol Linker for PROTAC and Bioconjugate Research


2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol (CAS 1153149-46-2) is a heterobifunctional linker featuring a saturated tetrahydrothiopyran (thian-4-yl) headgroup connected via a secondary amine to a short ethylene glycol tail terminated by a primary alcohol . The compound serves as a semi-flexible building block in the assembly of proteolysis-targeting chimeras (PROTACs) and other heterobifunctional degraders, where the thian-4-yl moiety acts as a conformational constraint and a potential bioisostere for piperidine rings . Its commercial availability in research-grade purity (≥97%) from multiple authorized global suppliers enables systematic structure–activity relationship (SAR) exploration of sulfur-containing linker architectures .

Heterobifunctional linker with secondary amine and primary alcohol for sequential PROTAC conjugation
Thian-4-yl ring introduces conformational constraint and sulfur-specific electronic effects
Supports SAR studies of sulfur-containing linker architectures in degrader design

Why 2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol Cannot Be Simply Replaced by Common Piperidine or PEG Linkers


In PROTAC linker optimization, minor structural modifications profoundly impact binary complex formation, target degradation efficiency, and pharmacokinetic profile. The thian-4-yl group introduces a sulfur atom that alters the electronic character, conformational preference, and lipophilicity of the linker compared to the ubiquitous piperidine or tetrahydropyran analogs . Unlike fully flexible PEG linkers, the cyclic thian-4-yl moiety imposes a defined exit vector and semi-rigid geometry that can pre-organize the ternary complex and reduce the entropic penalty of binding . Furthermore, the thiopyran ring's susceptibility to oxidation provides a unique metabolic handle absent in carbocyclic or oxygen-containing analogs . These structurally encoded differences mean that substituting 2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol with a generic piperidine or PEG linker frequently results in altered degradation kinetics, loss of proteome-wide selectivity, or unpredictable in vivo pharmacokinetics, even when the linker length is conserved.

Attribute
Thian-4-yl Linker
Piperidine / PEG Linkers
Electronic & lipophilic character
Sulfur atom may alter LogP and electron distribution
Piperidine/PEG lack sulfur; substitution may shift ternary complex formation
Conformational pre-organization
Cyclic thian-4-yl imposes defined exit vector and semi-rigid geometry
Flexible PEG linkers increase entropic penalty; degradation efficiency may differ
Metabolic susceptibility
Thiopyran oxidation offers a unique metabolic handle
Carbocyclic/oxygen analogs lack this pathway; in vivo PK may diverge

Quantitative Differentiation Evidence for 2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol Compared to Key Comparators


Measured LogP Defines Distinct Lipophilicity Window for Thian-4-yl Linker

The experimentally derived LogP of 2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol is −0.08, indicating a pronounced hydrophilic character that falls between the LogP of typical all-carbon alkyl linkers (LogP >2) and the more hydrophilic pure PEG linkers such as 2-[2-(2-aminoethoxy)ethoxy]ethanol (NH2-PEG3-OH, predicted LogP ≈ −1.4) [1]. By comparison, the shorter and simpler analog 2-[(thian-4-yl)amino]ethan-1-ol lacks the additional ethylene glycol extension and would be expected to exhibit a LogP closer to zero or slightly positive, giving the target compound a unique solubility profile among thian-4-yl amino alcohols [2]. This intermediate hydrophilicity positions the compound as a linker that balances aqueous solubility with sufficient passive membrane permeability—a critical trade-off in degrader design.

Lipophilicity Window
Class-level
LogP = −0.08 (target)
vs −1.4 (NH2-PEG3-OH) & >2 (alkyl linkers)
Intermediate hydrophilicity may balance solubility and passive permeability
Experimental value; broader class-level correlation
PROTAC linker lipophilicity physicochemical property

High Fraction sp3 (Fsp3 = 1.0) Correlates with Improved Aqueous Solubility and Reduced LogD

The compound exhibits an Fsp3 value of 1.0, indicating that every carbon atom is sp3-hybridized and fully saturated . This contrasts with aromatic-rich PROTAC linkers (e.g., phenyl- or triazole-containing linkers) that typically show Fsp3 values below 0.5 and suffer from poor solubility and high melting points . In published medicinal chemistry campaigns, increasing Fsp3 from <0.4 to >0.8 has been quantitatively associated with a median 2- to 5-fold improvement in kinetic aqueous solubility, lower LogD, and reduced plasma protein binding [1]. The fully saturated thian-4-yl ring combined with the ethylene glycol chain gives this compound the maximum Fsp3 achievable for its carbon count, directly translating to a higher probability of achieving soluble PROTAC constructs that do not precipitate in assay media.

Carbon Saturation (Fsp³)
Class-level
Fsp³ = 1.0 (all 9 carbons sp³)
Maximal saturation correlates with 2–5× higher kinetic solubility vs aromatic-rich linkers
Literature-based class-level inference; may reduce assay precipitation
Fsp3 solubility drug-likeness

Bifunctional Linker Architecture Enables Orthogonal Conjugation via Primary Amine and Alcohol Termini

The compound possesses a secondary amine adjacent to the thian-4-yl ring and a terminal primary alcohol, providing two chemically distinguishable attachment points that can be functionalized sequentially without cross-reactivity . In contrast, the widely used fully symmetric amino-PEGn-alcohol linkers (e.g., NH2-PEG3-OH) contain only one amine and one alcohol, limiting synthetic flexibility when both termini require the same functional group. More critically, the secondary amine in 2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol exhibits attenuated nucleophilicity compared to the primary amine in NH2-PEG3-OH (pKa ~9.2 for primary vs ~10.5 for secondary amines in analogous structures), allowing for more controlled acylation kinetics and reduced formation of di-functionalized side products during PROTAC assembly [1]. Vendor documentation confirms the compound is supplied at ≥97% purity, which is adequate for direct use in amide coupling or reductive amination steps without additional purification .

Conjugation Orthogonality
Reported
Secondary amine + primary alcohol
≥97% purity (vendor spec.)
Distinct amine reactivity may reduce bis-acylation side products
pKa differential supports sequential functionalization; verify under reaction conditions
heterobifunctional linker PROTAC synthesis orthogonal conjugation

High-Value Application Scenarios for 2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol in Targeted Protein Degradation and Chemical Biology


PROTAC Linker SAR: Systematically Probing Linker Lipophilicity and Ternary Complex Stability

The measured LogP of −0.08 positions this compound as a strategic intermediate between highly polar PEG-only linkers and hydrophobic alkyl linkers. In SAR campaigns aiming to optimize cellular permeability without sacrificing solubility, 2-{2-[(Thian-4-yl)amino]ethoxy}ethan-1-ol enables the construction of a unique linker series where lipophilicity can be incrementally tuned by pairing it with different E3 ligase and POI ligands, while maintaining the conformational constraint of the thian-4-yl ring that is known to influence ternary complex geometry .

Synthesis of Soluble, High-Fsp3 Degrader Candidates for Challenging Targets Requiring Long-Term Assay Stability

The maximal Fsp3 of 1.0 correlates directly with superior kinetic solubility and reduced aggregation propensity [1]. For targets that demand extended incubation times (e.g., 24–72 h degradation assays), starting with this fully saturated linker minimizes the risk of compound precipitation that frequently plagues aromatic-rich PROTACs. Users can leverage this property to maintain consistent test concentrations throughout prolonged cellular assays, reducing data variability and false-negative rates.

Sequential Bifunctional Conjugation in ADC and Bioconjugate Assembly

The orthogonal reactivity of the secondary amine and primary alcohol allows for a two-step, one-pot sequential conjugation without intermediate deprotection. This is particularly valuable in antibody-drug conjugate (ADC) payload synthesis where the alcohol terminus can first be activated (e.g., with p-nitrophenyl chloroformate) while the secondary amine remains protected by in situ protonation, then subsequently coupled to the antibody surface lysines under slightly basic conditions .

Replacement of Piperidine Linkers to Assess Sulfur Bioisostere Effects on Degrader Pharmacokinetics

Given that the thian-4-amine scaffold is recognized as a piperidine bioisostere with altered metabolic stability and lipophilicity , this compound serves as a direct drop-in replacement for piperidine-containing linkers in existing PROTAC motifs. By swapping only the linker while keeping the ligand pair constant, researchers can attribute any observed changes in degradation potency, selectivity, or in vivo clearance specifically to the sulfur-for-carbon substitution, generating clean SAR data to justify further investment in thiopyran-containing degrader series.

Application
Selection Property
Validation Focus
PROTAC linker SAR studies
Defined LogP window for balanced solubility/permeability
Ternary complex stability and cellular activity trade-off
Solubility-focused degrader synthesis
Fully saturated carbon scaffold (maximum sp³ fraction)
Reduced precipitation risk in extended degradation assays
ADC payload and bioconjugate assembly
Orthogonally reactive secondary amine and primary alcohol
Sequential one‑pot conjugation without cross‑reactivity
Sulfur bioisostere evaluation
Thian-4-yl as piperidine bioisostere with sulfur-specific metabolism
Attribution of PK/selectivity changes to sulfur substitution
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